molecular formula C24H21BrNP B1600436 Triphenyl-(2-pyridinylmethyl)phosphonium bromide CAS No. 73870-22-1

Triphenyl-(2-pyridinylmethyl)phosphonium bromide

Cat. No. B1600436
CAS RN: 73870-22-1
M. Wt: 434.3 g/mol
InChI Key: UCECZWKGWRJAFG-UHFFFAOYSA-M
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Description

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a chemical compound with the CAS Number: 73870-22-1 . It has a molecular weight of 434.32 and its IUPAC name is triphenyl (2-pyridinylmethyl)phosphonium bromide . The compound is typically stored at 4°C in a sealed storage, away from moisture .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at 4°C in a sealed storage, away from moisture .

Scientific Research Applications

Catalysis and Organic Synthesis

Triphenyl phosphonium bromide derivatives have been synthesized and applied in organic reactions. For example, triaryl(propyl-3-hydrogen sulfate)phosphonium bromide has been reported as a green, reusable Brønsted-acidic ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, demonstrating its utility in facilitating condensation reactions with good to excellent yields (Karami, Momeni, & Albadi, 2019).

Reactions with Nitrogen Nucleophiles

Studies on triphenyl(phenylethynyl)phosphonium bromide reactions with α-aminoethers have been conducted, revealing the formation of specific phosphonium bromides and insight into reaction mechanisms involving phosphonium salts and nitrogen nucleophiles (Bagdasaryan, Pogosyan, Panosyan, & Indzhikyan, 2007).

Solid-State Chemistry and Mechanochemistry

Solvent-free mechanochemical synthesis of phosphonium salts has been explored, demonstrating the preparation of these compounds through high-energy ball milling of triphenylphosphine with organic bromides. This method offers a solvent-less, environmentally friendly approach to synthesizing phosphonium salts (Balema, Wiench, Pruski, & Pecharsky, 2002).

Molecular Microstructures and Interactions

Research into the crystal structures of triphenyl(pentafluorobenzyl)phosphonium salts has provided valuable data on the influence of anion size on molecular structure, showcasing the role of anion-π interactions in determining the conformation of phosphonium cations (Giese, Albrecht, Valkonen, & Rissanen, 2013).

Corrosion Inhibition

Butyl triphenyl phosphonium bromide has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid solutions. The study highlighted its effectiveness in reducing corrosion currents significantly, with potential implications for industrial applications (Bhrara, Kim, & Singh, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCECZWKGWRJAFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454856
Record name AG-G-92843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73870-22-1
Record name AG-G-92843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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